4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine
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Overview
Description
Isoxazole-based bicyclic compound 16 is a member of the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Isoxazole-based bicyclic compound 16 can be synthesized through several methods, with one of the most common being the intramolecular nitrile oxide cycloaddition. This method involves the formation of nitrile oxides in situ, which then undergo intramolecular dipolar cycloaddition to form the bicyclic isoxazole structure . The nitrile oxides can be generated through the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of nitroalkanes .
Industrial production methods for isoxazole-based bicyclic compound 16 typically involve the use of phenyl isocyanate and triethylamine, treatment of the nitronate with di-tert-butyl dicarbonate in the presence of catalytic amounts of dimethylaminopyridine, or the use of chlorformates in the presence of trimethylamine and trimethylsilyl chloride .
Chemical Reactions Analysis
Isoxazole-based bicyclic compound 16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Reduction: Isoxazole derivatives can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield amide-containing compounds, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of isoxazole-based bicyclic compound 16 involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can induce apoptosis and arrest the cell cycle at G2/M and S phases in human metastatic melanoma and human lung adenocarcinoma cells . Additionally, isoxazole derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .
Comparison with Similar Compounds
Isoxazole-based bicyclic compound 16 can be compared with other similar compounds, such as furazan-isoxazole and furazan-1,3,4-oxadiazole derivatives . These compounds share similar structural features and exhibit comparable biological activities. isoxazole-based bicyclic compound 16 is unique due to its specific substitution patterns and the resulting biological activities.
Similar compounds include:
- Furazan-isoxazole derivatives
- Furazan-1,3,4-oxadiazole derivatives
- Other isoxazole derivatives with different substitution patterns
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C21H21ClN2O3/c1-13-21(14(2)27-23-13)17-10-20-18(11-19(17)25-3)24(8-9-26-20)12-15-4-6-16(22)7-5-15/h4-7,10-11H,8-9,12H2,1-3H3 |
InChI Key |
QYWOLKVTQWOHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2OC)N(CCO3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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